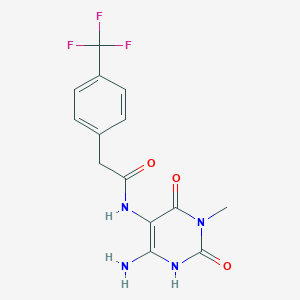
N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways involved in the survival and proliferation of cancer cells, as well as the activation of immune cells. By inhibiting BTK, TAK-659 blocks these signaling pathways and induces apoptosis (programmed cell death) in cancer cells, as well as modulating the immune response in autoimmune and inflammatory disorders.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a promising candidate for clinical development. It has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and improves its safety profile. However, its efficacy may be limited by the development of resistance mechanisms in cancer cells, as well as the potential for drug-drug interactions with other medications.
Orientations Futures
Future research on TAK-659 could focus on optimizing its pharmacological properties, such as improving its potency and selectivity, as well as developing combination therapies with other targeted agents to overcome resistance mechanisms. Additionally, clinical trials are needed to evaluate its safety and efficacy in humans, and to determine the optimal dosing regimen for different indications.
Méthodes De Synthèse
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 4-trifluoromethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 6-amino-3-methyluracil in the presence of triethylamine to form the intermediate product, which is subsequently treated with acetic anhydride to form the final product, TAK-659.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has also shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus, as well as inflammatory disorders such as asthma and chronic obstructive pulmonary disease.
Propriétés
Numéro CAS |
167299-45-8 |
|---|---|
Nom du produit |
N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide |
Formule moléculaire |
C14H13F3N4O3 |
Poids moléculaire |
342.27 g/mol |
Nom IUPAC |
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-2-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H13F3N4O3/c1-21-12(23)10(11(18)20-13(21)24)19-9(22)6-7-2-4-8(5-3-7)14(15,16)17/h2-5H,6,18H2,1H3,(H,19,22)(H,20,24) |
Clé InChI |
TYVVMGYBFDVNCK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(NC1=O)N)NC(=O)CC2=CC=C(C=C2)C(F)(F)F |
SMILES canonique |
CN1C(=O)C(=C(NC1=O)N)NC(=O)CC2=CC=C(C=C2)C(F)(F)F |
Synonymes |
Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-4-(trifluoromethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




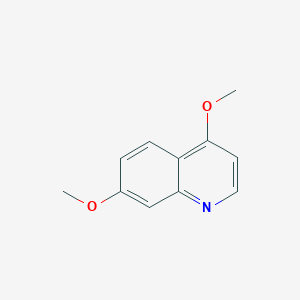
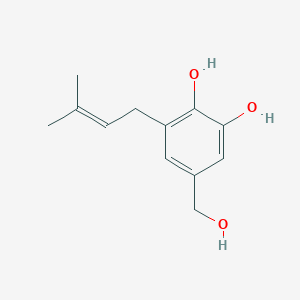

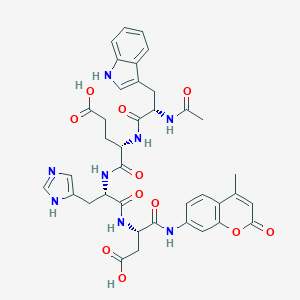
![3-Methylfuro[3,2-c]pyridine](/img/structure/B69677.png)
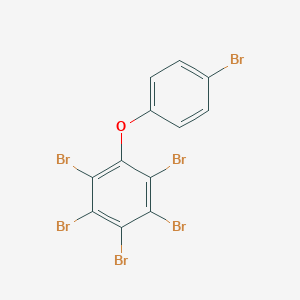
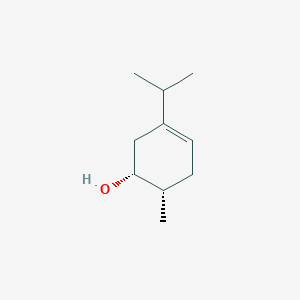
![5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid](/img/structure/B69684.png)

![4-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69689.png)


